Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate
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Overview
Description
Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both ethoxy and phenylsulfonyl groups in its structure suggests potential reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 2-ethoxyaniline with phenylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds generally involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 2-ethoxybenzoic acid, while reduction of the sulfonyl group may yield the corresponding sulfide.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(2-ethoxyphenyl)-N-(tosyl)glycinate
- Methyl N-(2-ethoxyphenyl)-N-(benzenesulfonyl)glycinate
Uniqueness
Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is unique due to the specific combination of ethoxy and phenylsulfonyl groups, which may confer distinct reactivity and properties compared to its analogs. This uniqueness can be leveraged in designing novel compounds with desired chemical and biological activities.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-23-16-12-8-7-11-15(16)18(13-17(19)22-2)24(20,21)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAYRUOHLBXXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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